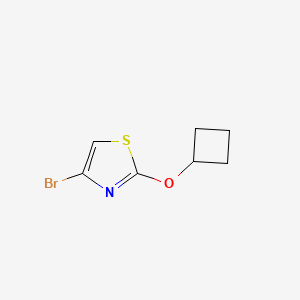
4-Bromo-2-(cyclobutoxy)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(cyclobutoxy)thiazole is an organic compound with the molecular formula C7H8BrNOS. It is a thiazole derivative, characterized by a bromine atom at the 4-position and a cyclobutoxy group at the 2-position of the thiazole ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclobutoxy)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Cyclobutoxy Group Introduction: The cyclobutoxy group can be introduced via nucleophilic substitution reactions, where a suitable cyclobutyl halide reacts with the thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification processes, and waste management.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(cyclobutoxy)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted thiazoles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Cycloaddition Reactions: The thiazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted thiazole, while oxidation might produce a sulfoxide or sulfone derivative.
Scientific Research Applications
4-Bromo-2-(cyclobutoxy)thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its potential bioactivity.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclobutoxy)thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the cyclobutoxy group can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(thiomethyl)thiazole: Similar structure but with a thiomethyl group instead of a cyclobutoxy group.
2-Bromo-4-thiazolecarboxylic acid: Contains a carboxylic acid group, offering different reactivity and applications.
4-Bromo-2-formylthiazole: Features a formyl group, which can participate in different types of chemical reactions.
Uniqueness
4-Bromo-2-(cyclobutoxy)thiazole is unique due to the presence of the cyclobutoxy group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H8BrNOS |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
4-bromo-2-cyclobutyloxy-1,3-thiazole |
InChI |
InChI=1S/C7H8BrNOS/c8-6-4-11-7(9-6)10-5-2-1-3-5/h4-5H,1-3H2 |
InChI Key |
QGCOAHFQSWOTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



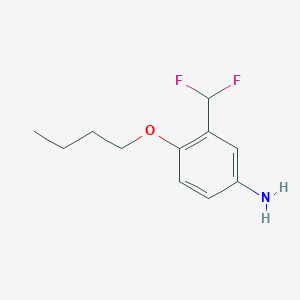
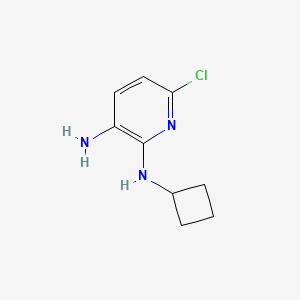
![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)
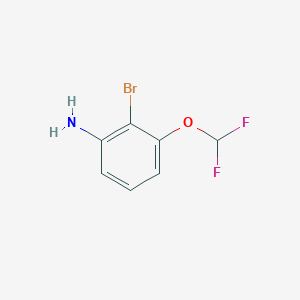


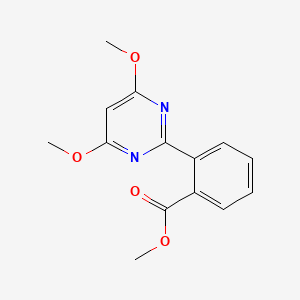

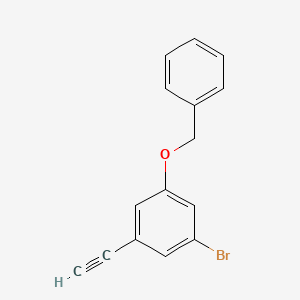
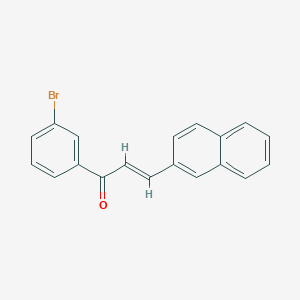

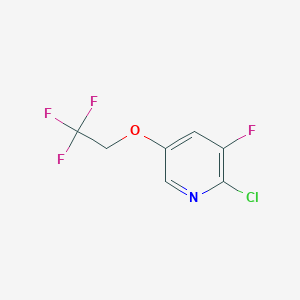
![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)
